
3-(4-(trifluoromethyl)phenoxy)azetidine CAS
number lookup

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
3-(4-

(Trifluoromethyl)phenoxy)azetidine

Cat. No.: B1354733 Get Quote

Technical Guide: 3-(4-
(trifluoromethyl)phenoxy)azetidine
CAS Number: 76263-21-3[1]

Introduction
This technical guide provides a comprehensive overview of 3-(4-
(trifluoromethyl)phenoxy)azetidine, a heterocyclic compound of interest to researchers and

professionals in the fields of medicinal chemistry and drug development. Azetidine moieties are

recognized as valuable scaffolds in the design of novel therapeutic agents due to their unique

conformational properties and ability to introduce desirable physicochemical characteristics into

molecules. The incorporation of a trifluoromethylphenoxy group suggests potential applications

in modulating biological targets where such substitutions are known to enhance activity and

metabolic stability. This document outlines the key chemical properties, a plausible synthetic

route, and a hypothesized mechanism of action for this compound, supported by experimental

protocols for its investigation.

Physicochemical Properties
Quantitative data for 3-(4-(trifluoromethyl)phenoxy)azetidine is not extensively available in

public literature. The following table summarizes key physicochemical properties, with some
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data points derived from the closely related isomer, 3-(2-(trifluoromethyl)phenoxy)azetidine, for

comparative purposes.

Property Value Source

CAS Number 76263-21-3 [1]

Molecular Formula C₁₀H₁₀F₃NO [1]

Molecular Weight 217.19 g/mol [1]

Boiling Point 257 °C [1]

Density 1.277 g/cm³ [1]

Flash Point 109 °C [1]

XLogP3 2.2 [2] (for 2-isomer)

Hydrogen Bond Donor Count 1 [2] (for 2-isomer)

Hydrogen Bond Acceptor

Count
2 [2] (for 2-isomer)

Rotatable Bond Count 2 [2] (for 2-isomer)

Synthesis
A plausible and commonly employed method for the synthesis of 3-phenoxyazetidine

derivatives involves the Williamson ether synthesis, reacting a protected 3-hydroxyazetidine

with the corresponding phenol.

Proposed Synthetic Pathway
The synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine can be achieved in a two-step

process starting from 1-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol, followed by

deprotection of the azetidine nitrogen.
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Step 1: Williamson Ether Synthesis

Step 2: Deprotection

1-Boc-3-hydroxyazetidine

1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine

NaH, THF

4-(Trifluoromethyl)phenol

1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine

3-(4-(trifluoromethyl)phenoxy)azetidine

TFA or HCl

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine.

Experimental Protocol: Synthesis of 1-Boc-3-(4-
(trifluoromethyl)phenoxy)azetidine

To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0

°C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil)

portion-wise.

Allow the reaction mixture to stir at 0 °C for 30 minutes.

Add a solution of 4-(trifluoromethyl)phenol (1.1 eq) in anhydrous THF dropwise.
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The reaction mixture is then allowed to warm to room temperature and stirred for 12-18

hours.

Upon completion (monitored by TLC), the reaction is carefully quenched with water.

The aqueous layer is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to yield 1-Boc-3-
(4-(trifluoromethyl)phenoxy)azetidine.

Experimental Protocol: Deprotection
Dissolve 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (1.0 eq) in dichloromethane

(DCM).

Add trifluoroacetic acid (TFA) (10 eq) or a solution of HCl in dioxane (4M, excess) dropwise

at 0 °C.

The reaction mixture is stirred at room temperature for 2-4 hours.

The solvent and excess acid are removed under reduced pressure.

The residue is triturated with diethyl ether to afford the desired 3-(4-
(trifluoromethyl)phenoxy)azetidine salt.

For the free base, the salt is dissolved in water and basified with a suitable base (e.g., NaOH

or NaHCO₃) and extracted with an organic solvent.

Hypothesized Biological Activity and Mechanism of
Action
While no specific biological data for 3-(4-(trifluoromethyl)phenoxy)azetidine has been found,

its structural similarity to known monoamine reuptake inhibitors suggests a potential role as a

modulator of monoaminergic neurotransmission[3]. The phenoxyazetidine scaffold is a known
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pharmacophore for inhibitors of the serotonin transporter (SERT), norepinephrine transporter

(NET), and dopamine transporter (DAT)[3].

Proposed Signaling Pathway
The hypothesized mechanism of action involves the inhibition of presynaptic monoamine

transporters, leading to an increase in the synaptic concentration of neurotransmitters like

serotonin, norepinephrine, and/or dopamine.
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Caption: Hypothesized mechanism of action at the synapse.

Experimental Protocols for Biological Evaluation
To validate the hypothesized mechanism of action, the following experimental protocols are

proposed.

In Vitro Transporter Binding Assays

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/Unraveling_the_Enigmatic_Mechanism_of_Action_A_Technical_Guide_to_3_2_Phenoxyethyl_azetidine.pdf
https://www.benchchem.com/product/b1354733?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This experiment aims to determine the binding affinity of 3-(4-
(trifluoromethyl)phenoxy)azetidine to SERT, NET, and DAT.

Cell Culture: Use cell lines stably expressing human SERT, NET, or DAT.

Radioligand Binding: Incubate cell membranes with a specific radioligand for each

transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in

the presence of varying concentrations of the test compound.

Detection: Separate bound and free radioligand by rapid filtration. Measure the radioactivity

of the filters using liquid scintillation counting.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific radioligand binding (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) using

the Cheng-Prusoff equation.

Synaptosomal Uptake Assays
This experiment measures the functional inhibition of monoamine reuptake by the test

compound.

Synaptosome Preparation: Prepare synaptosomes from specific brain regions of rodents

(e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

Uptake Assay: Pre-incubate synaptosomes with varying concentrations of 3-(4-
(trifluoromethyl)phenoxy)azetidine. Initiate uptake by adding a radiolabeled monoamine

(e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

Termination and Detection: Stop the uptake by rapid filtration and washing with ice-cold

buffer. Measure the radioactivity accumulated in the synaptosomes.

Data Analysis: Calculate the IC₅₀ value for the inhibition of uptake for each monoamine.

Experimental Workflow Diagram
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Caption: Workflow for the biological evaluation of the target compound.

Conclusion
3-(4-(trifluoromethyl)phenoxy)azetidine represents a molecule with significant potential for

further investigation in the field of drug discovery. While specific experimental data for this

compound is limited, this guide provides a solid foundation for its synthesis and biological

characterization based on established chemical principles and the known pharmacology of

structurally related compounds. The proposed experimental protocols offer a clear path to

elucidating its mechanism of action and potential therapeutic utility. Further research is

warranted to fully explore the pharmacological profile of this promising azetidine derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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